An In-depth Technical Guide to 2,6-Dimethylbenzamide
An In-depth Technical Guide to 2,6-Dimethylbenzamide
Introduction
2,6-Dimethylbenzamide is a substituted aromatic amide that serves as a valuable building block in organic synthesis and medicinal chemistry. Its chemical structure, characterized by a benzamide core with two methyl groups flanking the amide functionality, imparts unique steric and electronic properties that influence its reactivity and biological activity. The ortho-methyl groups sterically hinder the amide, causing it to be twisted out of the plane of the aromatic ring, which can interrupt π-electron conjugation[1]. This guide provides a comprehensive overview of 2,6-Dimethylbenzamide, detailing its chemical and physical properties, synthesis, spectroscopic characterization, safety considerations, and applications for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
Proper identification and understanding of the physicochemical properties of a compound are fundamental for its application in research and development.
Identifier:
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CAS Number: 55321-98-7[2]
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IUPAC Name: 2,6-dimethylbenzamide[2]
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Molecular Formula: C₉H₁₁NO[2]
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SMILES: CC1=C(C(=CC=C1)C)C(=O)N[2]
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InChIKey: NXDXMSTXCYCUGG-UHFFFAOYSA-N[2]
Physicochemical Data Summary Table:
| Property | Value | Source |
| Molecular Weight | 149.19 g/mol | [2] |
| Appearance | White crystalline solid | |
| Melting Point | 136 °C | |
| Boiling Point | 233.0 ± 29.0 °C (Predicted) | |
| Solubility | Soluble in organic solvents. | |
| Topological Polar Surface Area | 43.1 Ų | [2] |
Synthesis of 2,6-Dimethylbenzamide
The synthesis of 2,6-Dimethylbenzamide can be achieved through several routes, most commonly starting from either 2,6-dimethylbenzoic acid or 2,6-dimethylbenzonitrile. The choice of synthetic pathway often depends on the availability of starting materials and the desired scale of the reaction.
Method 1: From 2,6-Dimethylbenzoic Acid
This is a classical two-step approach involving the conversion of the carboxylic acid to an acid chloride, followed by amination.
Experimental Protocol:
Step 1: Synthesis of 2,6-Dimethylbenzoyl Chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10 g of 2,6-dimethylbenzoic acid in 22 g of thionyl chloride[3].
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Stir the mixture at reflux for 2 hours. The solid will gradually dissolve as the reaction proceeds[3].
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After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 2,6-dimethylbenzoyl chloride is obtained as a yellow oil and can be used in the next step without further purification[3].
Step 2: Synthesis of 2,6-Dimethylbenzamide
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In a separate flask, prepare a solution of aqueous ammonia.
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Cool the flask containing the ammonia solution in an ice bath.
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Slowly add the crude 2,6-dimethylbenzoyl chloride dropwise to the cold ammonia solution with vigorous stirring. A white precipitate of 2,6-Dimethylbenzamide will form immediately.
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Continue stirring for an additional 30 minutes in the ice bath.
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Collect the solid product by vacuum filtration and wash with cold water to remove any ammonium chloride.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2,6-Dimethylbenzamide.
DOT Diagram: Synthesis from 2,6-Dimethylbenzoic Acid
Caption: Workflow for the synthesis of 2,6-Dimethylbenzamide from 2,6-dimethylbenzoic acid.
Method 2: From 2,6-Dimethylbenzonitrile
This method involves the hydrolysis of the nitrile group to an amide. This can be achieved under either acidic or basic conditions.
Experimental Protocol (Acid-Catalyzed Hydrolysis):
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In a round-bottom flask, dissolve 2,6-dimethylbenzonitrile in a suitable solvent such as a mixture of a tertiary alcohol and water.
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Add a strong acid catalyst, for example, concentrated sulfuric acid, to the solution[1].
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Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., sodium bicarbonate solution).
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The product, 2,6-Dimethylbenzamide, will precipitate out of the solution.
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Collect the solid by filtration, wash with water, and purify by recrystallization.
Spectroscopic Characterization
Spectroscopic data is essential for the structural elucidation and purity confirmation of 2,6-Dimethylbenzamide.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the six protons of the two methyl groups, signals in the aromatic region for the three protons on the benzene ring, and a broad signal for the two protons of the amide group.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the methyl carbons, the aromatic carbons (with different chemical shifts for the substituted and unsubstituted carbons), and the carbonyl carbon of the amide group.
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IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amide (typically two bands in the region of 3100-3500 cm⁻¹), a strong C=O stretching vibration (amide I band) around 1640-1680 cm⁻¹, and N-H bending vibrations (amide II band) around 1550-1640 cm⁻¹. C-H stretching and bending vibrations for the aromatic ring and methyl groups will also be present.
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Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 149.19). Fragmentation patterns can provide further structural information.
Reactivity and Chemical Behavior
The chemical behavior of 2,6-Dimethylbenzamide is influenced by the steric hindrance around the amide group. This can affect its ability to participate in reactions that involve the amide nitrogen or carbonyl oxygen. For instance, the rate of hydrolysis of 2,6-Dimethylbenzamide is expected to be slower compared to unhindered benzamides. The amide group can undergo reduction to the corresponding amine, benzylamine, using strong reducing agents like lithium aluminum hydride.
Applications in Research and Development
While 2,6-Dimethylbenzamide itself is primarily a synthetic intermediate, its derivatives have shown significant potential in medicinal chemistry.
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Anticonvulsant Activity: A notable derivative, N-(5-methylisoxazol-3-yl)-2,6-dimethylbenzamide (D2916), has been identified as an anticonvulsant[4]. The metabolic pathways of this compound have been studied, indicating that the aryl methyl group is a primary site of oxidation[4].
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Neuroleptic Agents: Derivatives of 2,6-dialkoxybenzamides have been synthesized and evaluated as potential neuroleptic agents, demonstrating potent dopamine receptor blocking activities[5]. This suggests that the 2,6-disubstituted benzamide scaffold is a promising pharmacophore for the development of antipsychotic drugs[5].
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Organic Synthesis: As a chemical intermediate, 2,6-Dimethylbenzamide can be used to introduce the 2,6-dimethylbenzoyl group into molecules, which can be a key structural motif in various biologically active compounds.
DOT Diagram: Application Areas
Caption: Key application areas of 2,6-Dimethylbenzamide and its derivatives.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 2,6-Dimethylbenzamide.
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Hazard Identification: It is classified as harmful if swallowed and can cause skin, eye, and respiratory tract irritation.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat. Use in a well-ventilated area or with a fume hood.
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Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials.
Conclusion
2,6-Dimethylbenzamide is a compound of significant interest due to its unique structural features and its role as a precursor to pharmacologically active molecules. This guide has provided a detailed overview of its properties, synthesis, and applications, offering a valuable resource for professionals in the fields of chemical synthesis and drug discovery. Further research into the derivatives of 2,6-Dimethylbenzamide may lead to the development of new therapeutic agents with improved efficacy and safety profiles.
References
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The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. [Link]
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Grützmacher, H. F., & Caltapanides, A. (1998). Proton affinity of some substituted 2,6-dimethylbenzamides and their N,N-dimethyl derivatives: The susceptibility of the amide group to polar substituent effects. European Journal of Mass Spectrometry, 4(1), 351-361. [Link]
- Oxidative Amidation of Benzaldehydes and Benzylamines with N-Substituted Formamides over Co/Al Hydrotalcite. (n.d.). [Source for NMR data, specific publication details not fully available in search snippet].
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Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]
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PubChem. (n.d.). 2,6-Dimethylbenzamide. National Center for Biotechnology Information. [Link]
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PrepChem. (n.d.). Synthesis of 2,6-dimethylbenzoic acid, methyl ester. [Link]
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Florvall, L., & Ogren, S. O. (1982). Potential neuroleptic agents. 2,6-Dialkoxybenzamide derivatives with potent dopamine receptor blocking activities. Journal of Medicinal Chemistry, 25(11), 1280–1286. [Link]
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